molecular formula C23H18FN5O2 B11458880 N-(4-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(4-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11458880
M. Wt: 415.4 g/mol
InChI Key: IWFBEUGJPSDCJU-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The subsequent steps involve the introduction of the fluorophenyl and pyridylmethyl groups through various organic reactions, such as nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects . It may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE can be compared with other benzimidazole derivatives, such as:

The uniqueness of N-(4-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE lies in its specific structural features and the combination of pharmacological activities it exhibits.

Properties

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C23H18FN5O2/c24-15-8-10-16(11-9-15)26-22(31)20-13-21(30)28(14-17-5-3-4-12-25-17)23-27-18-6-1-2-7-19(18)29(20)23/h1-12,20H,13-14H2,(H,26,31)

InChI Key

IWFBEUGJPSDCJU-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=N4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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